N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide
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Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Scientific Research Applications
Potential Antimicrobial and Anticancer Applications
Antimicrobial Activity : Some studies have explored the antimicrobial potential of pyrazolopyrimidine derivatives, revealing that compounds with similar structural motifs exhibit promising antimicrobial properties. For instance, derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown good to excellent antimicrobial activity in vitro, suggesting the potential of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide for further exploration as an antimicrobial agent (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity : The compound's structure is related to pyrazolopyrimidine derivatives, which have been investigated for their anticancer properties. A series of compounds, including those with pyrazolopyrimidine structures, were evaluated for their in vitro anticancer activity, with some showing higher anticancer activity than doxorubicin, a reference drug. This indicates the potential for this compound to serve as a basis for developing new anticancer agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-30-17-8-5-14(6-9-17)7-10-19(28)25-26-13-23-20-18(21(26)29)12-24-27(20)16-4-2-3-15(22)11-16/h2-6,8-9,11-13H,7,10H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVOVSGJYQPFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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